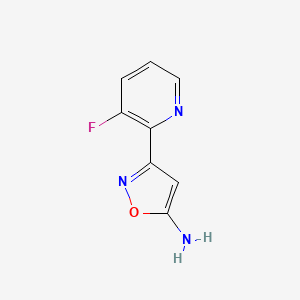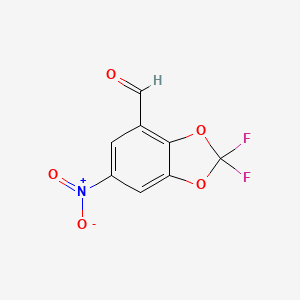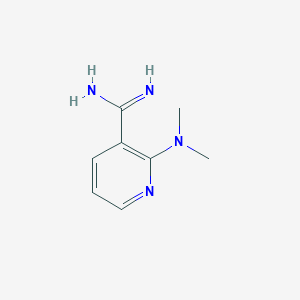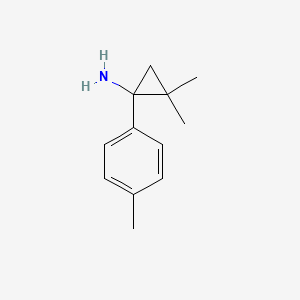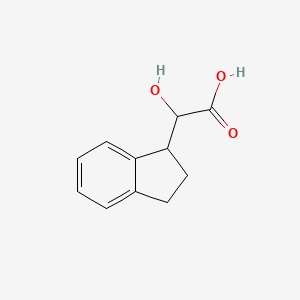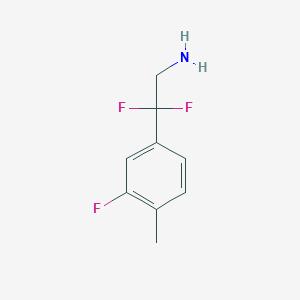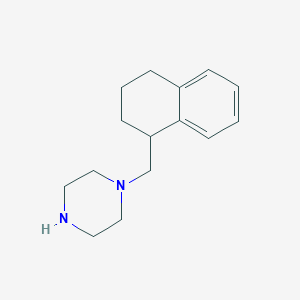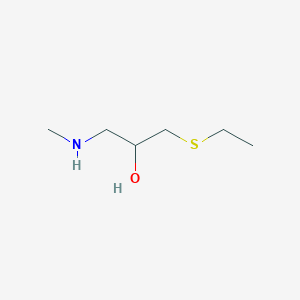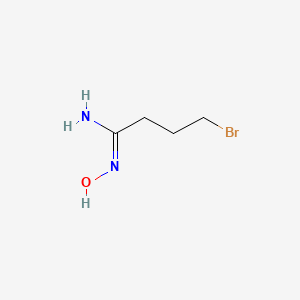
4-Bromo-N-hydroxybutanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-N-hydroxybutanimidamide is an organic compound with the molecular formula C4H8BrN3O It is a derivative of butanimidamide, where a bromine atom is substituted at the fourth position and a hydroxyl group is attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-hydroxybutanimidamide typically involves the bromination of butanimidamide followed by the introduction of a hydroxyl group. One common method is as follows:
Bromination: Butanimidamide is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at a temperature of around 70°C.
Hydroxylation: The brominated product is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is typically conducted in an aqueous medium at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-N-hydroxybutanimidamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Major Products
Oxidation: Oximes, nitriles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Bromo-N-hydroxybutanimidamide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: The compound is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Bromo-N-hydroxybutanimidamide involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-N-hydroxybenzamide: Similar structure but with a benzene ring instead of a butane chain.
4-Bromo-N-hydroxyacetamide: Contains an acetamide group instead of a butanimidamide group.
4-Bromo-N-hydroxypropionamide: Contains a propionamide group instead of a butanimidamide group.
Uniqueness
4-Bromo-N-hydroxybutanimidamide is unique due to its specific substitution pattern and the presence of both bromine and hydroxyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C4H9BrN2O |
|---|---|
Peso molecular |
181.03 g/mol |
Nombre IUPAC |
4-bromo-N'-hydroxybutanimidamide |
InChI |
InChI=1S/C4H9BrN2O/c5-3-1-2-4(6)7-8/h8H,1-3H2,(H2,6,7) |
Clave InChI |
IPKVGCISFYFBHA-UHFFFAOYSA-N |
SMILES isomérico |
C(C/C(=N/O)/N)CBr |
SMILES canónico |
C(CC(=NO)N)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4,4-Difluorospiro[2.2]pentan-1-yl}methanesulfonylchloride](/img/structure/B15323155.png)

